molecular formula C14H20N2O2 B5164916 N-(1-{BICYCLO[2.2.1]HEPTAN-2-YL}ETHYL)-5-METHYL-12-OXAZOLE-3-CARBOXAMIDE

N-(1-{BICYCLO[2.2.1]HEPTAN-2-YL}ETHYL)-5-METHYL-12-OXAZOLE-3-CARBOXAMIDE

Cat. No.: B5164916
M. Wt: 248.32 g/mol
InChI Key: XZTDGTZGCCWLJK-UHFFFAOYSA-N
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Description

N-(1-{BICYCLO[221]HEPTAN-2-YL}ETHYL)-5-METHYL-12-OXAZOLE-3-CARBOXAMIDE is a complex organic compound characterized by its unique bicyclic structure

Properties

IUPAC Name

N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-8-5-13(16-18-8)14(17)15-9(2)12-7-10-3-4-11(12)6-10/h5,9-12H,3-4,6-7H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZTDGTZGCCWLJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC(C)C2CC3CCC2C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-{BICYCLO[2.2.1]HEPTAN-2-YL}ETHYL)-5-METHYL-12-OXAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic heptane structure, followed by the introduction of the oxazole ring and the carboxamide group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

N-(1-{BICYCLO[2.2.1]HEPTAN-2-YL}ETHYL)-5-METHYL-12-OXAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives with altered functional groups.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common, leading to the formation of various analogs.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions are carefully controlled to ensure the desired transformations occur efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of analogs with different functional groups.

Scientific Research Applications

N-(1-{BICYCLO[2.2.1]HEPTAN-2-YL}ETHYL)-5-METHYL-12-OXAZOLE-3-CARBOXAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(1-{BICYCLO[2.2.1]HEPTAN-2-YL}ETHYL)-5-METHYL-12-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(1-{BICYCLO[2.2.1]HEPTAN-2-YL}ETHYL)-2-CHLOROACETAMIDE: Shares a similar bicyclic structure but differs in functional groups.

    N-(1-{BICYCLO[2.2.1]HEPTAN-2-YL}ETHYL)-2-CHLOROPROPANAMIDE: Another analog with slight variations in the chemical structure.

Uniqueness

N-(1-{BICYCLO[2.2.1]HEPTAN-2-YL}ETHYL)-5-METHYL-12-OXAZOLE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and the bicyclic heptane structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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